1(2H)-Quinolineacetic acid, 3,4-dihydro-6-methoxy--alpha--methyl-2-oxo-
1(2H)-Quinolineacetic acid, 3,4-dihydro-6-methoxy--alpha--methyl-2-oxo-
Brand Name:
Vulcanchem
CAS No.:
115706-38-2
VCID:
VC0040759
InChI:
InChI=1S/C13H15NO4/c1-8(13(16)17)14-11-5-4-10(18-2)7-9(11)3-6-12(14)15/h4-5,7-8H,3,6H2,1-2H3,(H,16,17)
SMILES:
CC(C(=O)O)N1C(=O)CCC2=C1C=CC(=C2)OC
Molecular Formula:
C13H15NO4
Molecular Weight:
249.26 g/mol
1(2H)-Quinolineacetic acid, 3,4-dihydro-6-methoxy--alpha--methyl-2-oxo-
CAS No.: 115706-38-2
Main Products
VCID: VC0040759
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
CAS No. | 115706-38-2 |
---|---|
Product Name | 1(2H)-Quinolineacetic acid, 3,4-dihydro-6-methoxy--alpha--methyl-2-oxo- |
Molecular Formula | C13H15NO4 |
Molecular Weight | 249.26 g/mol |
IUPAC Name | 2-(6-methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid |
Standard InChI | InChI=1S/C13H15NO4/c1-8(13(16)17)14-11-5-4-10(18-2)7-9(11)3-6-12(14)15/h4-5,7-8H,3,6H2,1-2H3,(H,16,17) |
Standard InChIKey | HEUZCDUYKNVQRH-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)N1C(=O)CCC2=C1C=CC(=C2)OC |
Canonical SMILES | CC(C(=O)O)N1C(=O)CCC2=C1C=CC(=C2)OC |
Synonyms | 1(2H)-Quinolineacetic acid, 3,4-dihydro-6-methoxy--alpha--methyl-2-oxo- |
PubChem Compound | 14177110 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume